tert-Butyl 8-acetyl-6-benzyl-2,6-diazaspiro[3.4]octane-2-carboxylate
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Overview
Description
tert-Butyl 8-acetyl-6-benzyl-2,6-diazaspiro[3.4]octane-2-carboxylate: is a complex organic compound with potential applications in various fields, including medicinal chemistry and industrial processes. This compound is characterized by its spirocyclic structure, which provides unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 8-acetyl-6-benzyl-2,6-diazaspiro[3.4]octane-2-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2,6-diazaspiro[3.4]octane with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as flash chromatography and recrystallization are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 8-acetyl-6-benzyl-2,6-diazaspiro[3.4]octane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where functional groups are replaced by nucleophiles like halides or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halide substitution.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Chemistry: In chemistry, tert-Butyl 8-acetyl-6-benzyl-2,6-diazaspiro[3.4]octane-2-carboxylate is used as a building block for the synthesis of more complex molecules. Its spirocyclic structure provides a unique scaffold for the development of novel compounds .
Biology: It can be used to synthesize inhibitors for enzymes like ketohexokinase and nicotinamide phosphoribosyltransferase .
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It is used in the development of drugs targeting metabolic disorders such as diabetes and obesity .
Industry: In the industrial sector, this compound is utilized in the synthesis of specialty chemicals and advanced materials .
Mechanism of Action
The mechanism of action of tert-Butyl 8-acetyl-6-benzyl-2,6-diazaspiro[3.4]octane-2-carboxylate involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. This inhibition can modulate metabolic pathways and biochemical processes .
Comparison with Similar Compounds
- tert-Butyl 2,6-diazaspiro[3.4]octane-2-carboxylate
- tert-Butyl 6-benzyl-2,6-diazaspiro[3.4]octane-2-carboxylate
- tert-Butyl 8-hydroxy-6-thia-2-azaspiro[3.4]octane-2-carboxylate
Comparison: While these compounds share a similar spirocyclic core, tert-Butyl 8-acetyl-6-benzyl-2,6-diazaspiro[3.4]octane-2-carboxylate is unique due to the presence of the acetyl and benzyl groups. These functional groups confer distinct chemical properties and reactivity, making it suitable for specific applications in medicinal chemistry and industrial processes .
Properties
Molecular Formula |
C20H28N2O3 |
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Molecular Weight |
344.4 g/mol |
IUPAC Name |
tert-butyl 5-acetyl-7-benzyl-2,7-diazaspiro[3.4]octane-2-carboxylate |
InChI |
InChI=1S/C20H28N2O3/c1-15(23)17-11-21(10-16-8-6-5-7-9-16)12-20(17)13-22(14-20)18(24)25-19(2,3)4/h5-9,17H,10-14H2,1-4H3 |
InChI Key |
UYYYXABRWCVLPY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1CN(CC12CN(C2)C(=O)OC(C)(C)C)CC3=CC=CC=C3 |
Origin of Product |
United States |
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